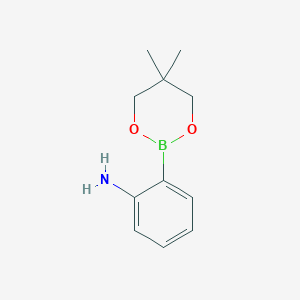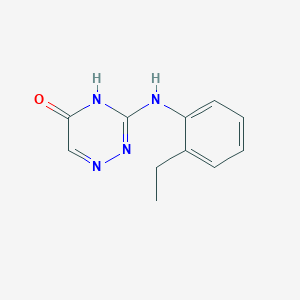
4,7-Dibromocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromocinnoline is a halogenated heterocyclic compound that belongs to the cinnoline familyThe presence of bromine atoms at the 4 and 7 positions of the cinnoline ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dibromocinnoline can be synthesized through several methods. One common approach involves the bromination of cinnoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature .
Another method involves the transhalogenation of 4,7-dichlorocinnoline with a brominating agent. This reaction can be carried out using hydrobromic acid in acetic acid as the solvent .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: this compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides, amines, or thiols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of cinnoline.
Oxidation Products: 4,7-Dibromoquinoline.
Coupling Products: Biaryl compounds with various substituents.
Scientific Research Applications
4,7-Dibromocinnoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-dibromocinnoline and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The bromine atoms can participate in halogen bonding, which enhances the binding affinity of the compound to its molecular targets. Additionally, the heterocyclic structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichlorocinnoline: Similar in structure but less reactive due to the presence of chlorine atoms instead of bromine.
4,7-Dibromoquinoline: An oxidized derivative with different electronic properties and reactivity.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: A sulfur-nitrogen heterocycle with similar bromine substitution but different core structure.
Uniqueness
4,7-Dibromocinnoline is unique due to its specific substitution pattern and the presence of bromine atoms, which confer higher reactivity compared to its chlorinated analogs. This makes it a valuable intermediate in synthetic chemistry, particularly in reactions requiring high reactivity and selectivity .
Properties
Molecular Formula |
C8H4Br2N2 |
|---|---|
Molecular Weight |
287.94 g/mol |
IUPAC Name |
4,7-dibromocinnoline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H |
InChI Key |
JIWGLEKQCYLXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=NC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)

![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)
![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13110170.png)
